6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione
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Overview
Description
6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione is a unique organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol This compound is known for its distinctive bicyclic structure, which includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction generally involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction between a suitable diene and maleic anhydride can yield the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are essential for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for studying enzyme activity, receptor binding, and other molecular functions .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Another bicyclic compound with similar structural features.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: A related compound with a spirocyclic structure.
Uniqueness
6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione is unique due to its specific substitution pattern and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar bicyclic compounds .
Properties
IUPAC Name |
6,7-diphenyl-3-oxabicyclo[3.1.1]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17-15-13(11-7-3-1-4-8-11)16(18(20)21-17)14(15)12-9-5-2-6-10-12/h1-10,13-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXMLOQBLUIBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C2C(=O)OC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2898-38-6 |
Source
|
Record name | 6,7-DIPHENYL-3-OXABICYCLO(3.1.1)HEPTANE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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